TCO Stereochemistry: Axial vs. Equatorial Reactivity
The axial (R) stereoisomer of TCO demonstrates substantially higher reactivity in inverse electron-demand Diels-Alder cycloaddition with tetrazines compared to the equatorial stereoisomer . This stereochemical advantage is fundamental to achieving rapid bioconjugation under physiological conditions.
| Evidence Dimension | Reactivity in IEDDA cycloaddition with tetrazine |
|---|---|
| Target Compound Data | Axial TCO derivatives: up to 10-fold higher reactivity |
| Comparator Or Baseline | Equatorial TCO derivatives (baseline = 1×) |
| Quantified Difference | Up to 10-fold increase in reactivity |
| Conditions | IEDDA reaction with tetrazines; referenced from supplier technical literature |
Why This Matters
For time-sensitive applications such as pretargeted imaging or rapid bioconjugation, the axial (R)-configured TCO ensures maximum labeling efficiency within experimentally constrained time windows.
